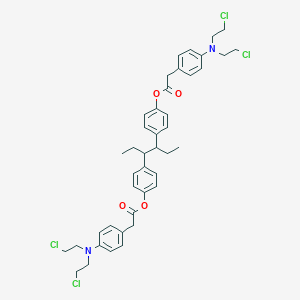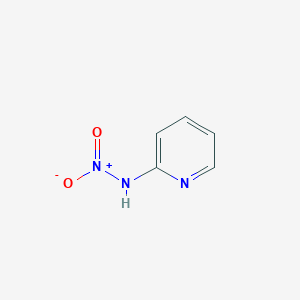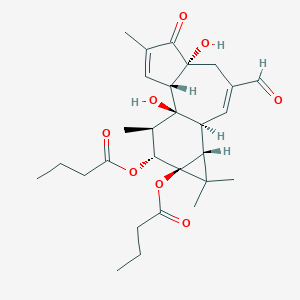
20-Deoxy-20-oxophorbol 12,13-dibutyrate
Vue d'ensemble
Description
La pséurotine A est un métabolite secondaire produit par divers champignons, dont Aspergillus fumigatus et Pseudeurotium ovalis . Elle est connue pour sa structure unique de γ-lactame spiro-hétérocyclique et a été étudiée pour ses diverses activités biologiques, notamment ses effets anticancéreux, anti-inflammatoires et neuroprotecteurs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la pséurotine A implique plusieurs étapes clés, notamment la formation du noyau lactame par une réaction d'oxydation-cyclisation en tandem à partir d'un précurseur amide acétylénique . Cette méthode produit efficacement le noyau lactame, qui est ensuite couplé à une chaîne latérale appropriée pour compléter la synthèse .
Méthodes de production industrielle
La pséurotine A est généralement produite par fermentation de souches fongiques telles qu'Aspergillus fumigatus . Les rendements de la fermentation peuvent varier, avec des rendements rapportés de 40 mg/litre pour la pséurotine A . La modification chimique de la pséurotine A a également été explorée pour produire des composés apparentés tels que le synerazol et la pséurotine E .
Analyse Des Réactions Chimiques
Types de réactions
La pséurotine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Par exemple, elle peut être oxydée par des enzymes du cytochrome P450 pour former des cétones conjuguées .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la pséurotine A comprennent le cytochrome P450 pour l'oxydation et les méthyltransférases pour la méthylation . Les conditions de ces réactions impliquent généralement des enzymes et des cofacteurs spécifiques qui facilitent la transformation de la pséurotine A en ses dérivés .
Principaux produits formés
Les principaux produits formés à partir des réactions chimiques de la pséurotine A comprennent la pséurotine D et le synerazol . Ces produits sont formés par des procédures de synthèse en un pot et ont été étudiés pour leurs activités biologiques .
Applications de la recherche scientifique
Mécanisme d'action
La pséurotine A exerce ses effets par le biais de diverses cibles et voies moléculaires. C'est un inhibiteur compétitif de la chitin synthétase, qui est cruciale pour la synthèse de la paroi cellulaire fongique . De plus, la pséurotine A inhibe la production d'immunoglobuline E (IgE) et module l'axe PCSK9-LDLR, qui est impliqué dans le métabolisme du cholestérol et la progression du cancer . Le composé supprime également la production d'espèces réactives de l'oxygène, inhibant ainsi l'ostéoclastogenèse et la résorption osseuse .
Applications De Recherche Scientifique
Mécanisme D'action
Pseurotin A exerts its effects through various molecular targets and pathways. It is a competitive inhibitor of chitin synthase, which is crucial for fungal cell wall synthesis . Additionally, pseurotin A inhibits the production of immunoglobulin E (IgE) and modulates the PCSK9-LDLR axis, which is involved in cholesterol metabolism and cancer progression . The compound also suppresses reactive oxygen species production, thereby inhibiting osteoclastogenesis and bone resorption .
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent la pséurotine D, la pséurotine E et le synerazol . Ces composés partagent le noyau spiro-hétérocyclique γ-lactame mais diffèrent par leurs chaînes latérales et leurs activités biologiques . La pséurotine A est unique en raison de ses puissants effets inhibiteurs sur la chitin synthétase et de sa capacité à moduler l'axe PCSK9-LDLR .
Propriétés
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSVCYJMQUYSRI-YVQNUNKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)C=O)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585253 | |
| Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100930-03-8 | |
| Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-Deoxy-20-oxophorbol 12,13-dibutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


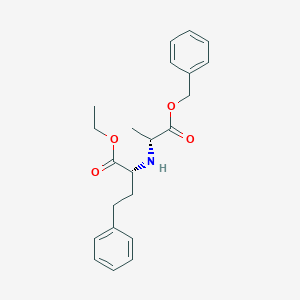
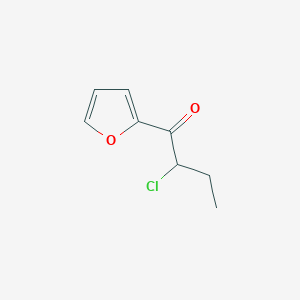
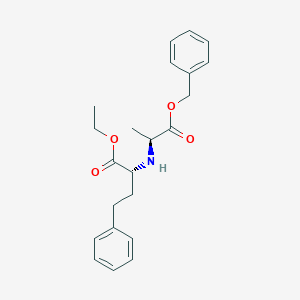
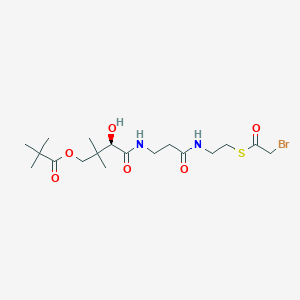


![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)


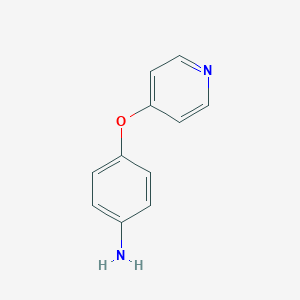
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)

